molecular formula C12H11BrO B15336266 7-Bromospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one

7-Bromospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one

Cat. No.: B15336266
M. Wt: 251.12 g/mol
InChI Key: PUFDLIGDJYJZBI-UHFFFAOYSA-N
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Description

7-Bromospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one is a spirocyclic compound featuring a fused 2,3-dihydronaphthalene ring system connected to a cyclopropane moiety at the 4-position. The bromine substituent at the 7-position and the ketone group at the 1-position define its electronic and steric profile. The cyclopropane ring introduces significant ring strain, influencing both reactivity and conformational stability .

Properties

Molecular Formula

C12H11BrO

Molecular Weight

251.12 g/mol

IUPAC Name

7-bromospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one

InChI

InChI=1S/C12H11BrO/c13-8-1-2-10-9(7-8)11(14)3-4-12(10)5-6-12/h1-2,7H,3-6H2

InChI Key

PUFDLIGDJYJZBI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)C3=C(C1=O)C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Corey-Chaykovsky Cyclopropanation

The Corey-Chaykovsky reaction serves as a foundational method for constructing the cyclopropane ring fused to the naphthalene moiety. In this approach, a sulfonium ylide generated from trimethylsulfonium iodide reacts with a pre-functionalized naphthalenone derivative. Key parameters include:

  • Reagents : Trimethylsulfonium iodide, sodium hydride, and 7-bromo-2,3-dihydronaphthalen-1-one
  • Solvent System : Tetrahydrofuran (THF) at −78°C
  • Reaction Time : 6–8 hours

The reaction proceeds via nucleophilic attack of the ylide on the carbonyl carbon, followed by ring closure to form the spirocyclic structure. Yields typically range from 45% to 58%, with purity dependent on subsequent chromatographic purification.

Transition Metal-Catalyzed Cyclopropanation

Palladium-catalyzed methods have emerged as viable alternatives, particularly for large-scale synthesis. A representative protocol involves:

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : Tris(2-furyl)phosphine (10 mol%)
  • Substrate : 7-Bromo-1-naphthol and methylenecyclopropane

This method achieves cyclopropanation through a carbometalation mechanism, yielding the target compound in 62–67% isolated yield. The use of microwave irradiation at 120°C reduces reaction time to 2 hours.

Bromination Strategies

Electrophilic Aromatic Substitution

Direct bromination of the spirocyclic precursor proves challenging due to steric hindrance from the cyclopropane ring. Optimized conditions include:

  • Brominating Agent : Bromine (Br₂) in acetic acid
  • Catalyst : Iron(III) bromide (FeBr₃, 0.5 equiv)
  • Temperature : 40°C for 24 hours

Under these conditions, regioselective bromination occurs at the 7-position with 73% efficiency. Excess bromine leads to di-brominated byproducts, necessitating careful stoichiometric control.

Radical Bromination

For substrates sensitive to electrophilic conditions, radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) offers a milder alternative:

  • Reagents : NBS (1.2 equiv), AIBN (0.1 equiv)
  • Solvent : Carbon tetrachloride (CCl₄)
  • Light Source : UV irradiation (254 nm)

This method achieves 68% yield with minimal ring-opening side reactions. The radical intermediate selectively abstracts hydrogen from the benzylic position, followed by bromine atom transfer.

Post-Functionalization and Purification

Crystallization Techniques

Crude reaction mixtures often contain unreacted starting materials and regioisomers. Recrystallization from ethanol/water (3:1 v/v) at −20°C enhances purity to >98%. Key parameters include:

  • Solvent Ratio : Ethanol:water = 3:1
  • Temperature Gradient : Cooling from 25°C to −20°C over 12 hours
  • Yield Recovery : 82–85%

Chromatographic Separation

Silica gel chromatography using hexane/ethyl acetate (4:1) effectively resolves the target compound from di-brominated byproducts. Retention factors (Rf):

Compound Rf (Hexane:EtOAc 4:1)
Target compound 0.42
7,9-Dibromo derivative 0.55
Ring-opened byproduct 0.23

Comparative Analysis of Synthetic Methods

The table below summarizes key performance metrics across different preparation routes:

Method Yield (%) Purity (%) Scalability Cost Index
Corey-Chaykovsky 58 95 Moderate $$
Pd-Catalyzed 67 97 High $$$$
Electrophilic Bromination 73 92 High $$
Radical Bromination 68 94 Low $$$

Cost Index Key : $ = <$100/g; $$ = $100–500/g; $$$ = $500–1,000/g; $$$$ = >$1,000/g

Mechanistic Insights and Kinetic Studies

Ring Strain Considerations

The cyclopropane ring introduces ~27 kcal/mol of strain energy, as calculated via density functional theory (DFT) at the B3LYP/6-31G* level. This strain:

  • Accelerates ring-opening side reactions during bromination
  • Lowers activation energy for nucleophilic attacks by 12–15% compared to non-spiro analogs

Temperature-Dependent Selectivity

Arrhenius plots reveal two distinct regimes in electrophilic bromination:

  • Below 30°C : Kinetic control favors para-bromination (7-position)
  • Above 50°C : Thermodynamic control shifts to meta-bromination (5-position)

The optimal temperature window of 40°C balances selectivity and reaction rate.

Industrial-Scale Production Challenges

Exothermic Reaction Management

The cyclopropanation step releases 58 kJ/mol, requiring:

  • Jacketed reactors with coolant circulation
  • Semi-batch addition of ylide precursors
  • Real-time temperature monitoring via IR thermography

Waste Stream Mitigation

Bromination processes generate HBr gas, necessitating:

  • Caustic scrubbers with NaOH solution (5 M)
  • Bromine recovery systems using activated carbon filters

Chemical Reactions Analysis

Types of Reactions

7-Bromospiro[2,3-dihydronaphthalene-4,1’-cyclopropane]-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

7-Bromospiro[2,3-dihydronaphthalene-4,1’-cyclopropane]-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromospiro[2,3-dihydronaphthalene-4,1’-cyclopropane]-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and spirocyclic structure play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Highlights :

  • Spiro Junction: The cyclopropane shares one carbon with the dihydronaphthalene, creating a rigid, non-planar structure.
  • Molecular Formula : C₁₂H₁₁BrO (theoretical molecular weight: 251.12 g/mol).

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural differences between 7-Bromospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one and related spirocyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₁₂H₁₁BrO 251.12 Br (7-position), ketone (1-position) High ring strain; bromine enhances SN reactivity
6-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one C₁₁H₈BrF₂NO 288.09 Br (6-position), F₂ (cyclopropane) Fluorine increases electronegativity; isoquinoline core alters aromaticity
7-Nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one C₁₂H₁₀N₂O₃ 230.22 NO₂ (7-position) Nitro group strongly electron-withdrawing; impacts redox properties

Key Observations :

  • Substituent Position : Bromine at position 7 (vs. 6 in the difluoro analogue) alters steric interactions and electronic effects on the aromatic system.
  • Cyclopropane Modifications: The 1',1'-difluoro substituent in the isoquinoline derivative increases ring strain and polarity compared to the non-fluorinated cyclopropane in the 7-bromo compound .
  • Aromatic Core: Dihydronaphthalene (in the 7-bromo compound) vs.

Biological Activity

The compound 7-Bromospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one (CAS Number: 67688-27-1) is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique spiro structure that combines a cyclopropane and a naphthalene moiety. The bromine atom at the 7-position plays a crucial role in modulating its biological activity.

Chemical Structure

  • IUPAC Name: this compound
  • Molecular Formula: C13H11BrO
  • Molecular Weight: 265.13 g/mol

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research conducted by Smith et al. (2023) demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells.

The anticancer effects are believed to be mediated through the induction of apoptosis and cell cycle arrest at the G0/G1 phase. This compound activates the p53 pathway, leading to increased expression of pro-apoptotic factors such as Bax while downregulating anti-apoptotic proteins like Bcl-2.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study by Johnson et al. (2024) reported minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against various strains of Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective effects. In vitro studies have indicated that it can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activity.

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability (Figure 1). The IC50 value was determined to be approximately 25 µM after 48 hours of exposure.

Concentration (µM)Cell Viability (%)
0100
585
1070
2545
5020

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial efficacy, the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated significant inhibition at concentrations as low as 32 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Bromospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one, and what methodological considerations are critical for yield optimization?

  • Answer : Two primary methods are documented:

  • Cobalt-Catalyzed Annulation : Alkylidenecyclopropanes react with phosphinamides under mild conditions (room temperature) to form spirocyclopropanes. Yield optimization requires precise stoichiometry and Rh₂(S-DOSP)₄ as a chiral catalyst for enantioselectivity .
  • CHCR (C—H Functionalization/Cope Rearrangement) : Dihydronaphthalene derivatives undergo CHCR with styryldiazoacetates. Key factors include substrate racemization control and transition-state stabilization using Rh catalysts. Yields depend on solvent polarity and reaction time .
    • Data Table :
MethodCatalystTemperatureYield RangeKey Reference
Cobalt-Catalyzed AnnulationCo-based systemsRT50–60%
CHCRRh₂(S-DOSP)₄40–60°C70–85%

Q. How is the structure of this compound confirmed, and what analytical techniques are essential?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies cyclopropane ring protons (δ 0.8–1.5 ppm) and dihydronaphthalene backbone signals. DEPT-135 confirms quaternary carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₂H₁₀BrO) with <3 ppm mass error .
  • X-ray Crystallography : Resolves spirojunction geometry and bromine positioning in crystalline form .

Q. What protocols ensure purity assessment of this compound, and how are impurities addressed?

  • Answer :

  • Chromatography : Silica gel column chromatography (ethyl acetate/hexane gradients) removes unreacted dihydronaphthalene precursors. HPLC with C18 columns (MeOH:H₂O = 80:20) detects residual catalysts .
  • Thermogravimetric Analysis (TGA) : Confirms thermal stability (decomposition >200°C) and absence of solvent residues .

Advanced Research Questions

Q. How does the cyclopropane ring influence stereochemical outcomes in reactions involving this compound?

  • Answer : The cyclopropane’s strain (≈27 kcal/mol) directs reactivity:

  • Enantiodifferentiation : Rh catalysts induce matched/mismatched CHCR pathways. (R)-substrates favor CHCR, while (S)-substrates undergo cyclopropanation, yielding enantiomeric products .
  • Stereoelectronic Effects : Cyclopropane’s bent bonds stabilize transition states in [2+1] cycloadditions, enhancing regioselectivity in spirocompound derivatization .

Q. What challenges arise in achieving enantioselective synthesis, and how are they mitigated?

  • Answer :

  • Challenges : Competing pathways (cyclopropanation vs. CHCR) and racemization at elevated temperatures.
  • Solutions :
  • Chiral Dirhodium Catalysts : Rh₂(S-DOSP)₄ increases enantiomeric excess (ee >90%) by stabilizing boat-like transition states .
  • Low-Temperature Protocols : Reactions at –20°C suppress racemization, as shown in diastereomeric ratio (dr) improvements from 3:1 to 10:1 .

Q. How does 7-Bromospiro[...]-1-one interact with biological targets, and what methodologies elucidate its mechanism?

  • Answer :

  • Covalent Binding Studies : Incubation with recombinant proteins (e.g., kinases) followed by SDS-PAGE/Western blot identifies adduct formation. LC-MS/MS pinpoints modified residues (e.g., cysteine alkylation) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd ≈ 10–100 nM) and entropy-driven interactions due to hydrophobic cyclopropane .
    • Data Table :
Target ProteinBinding SiteKd (nM)MethodReference
Kinase XCys-14525 ± 3ITC, LC-MS/MS
Protease YHis-68110 ± 10SPR, X-ray

Q. What computational models predict the compound’s conformational stability and reactivity?

  • Answer :

  • DFT Calculations : B3LYP/6-311+G(d,p) models predict cyclopropane ring strain and torsional barriers (≈5 kcal/mol for naphthalene rotation). Transition-state modeling aligns with experimental ee values .
  • Molecular Dynamics (MD) : Simulations in water/octanol systems logP ≈ 2.8, correlating with membrane permeability assays .

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